molecular formula C19H22N6O3 B2372292 3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921583-59-7

3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2372292
CAS No.: 921583-59-7
M. Wt: 382.424
InChI Key: ISJYIDPQRYDXMP-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is recognized in chemical biology as a highly potent and selective ATP-competitive inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε). These kinases are central regulators of the circadian clock, and this inhibitor has become a critical tool for probing the molecular mechanisms of circadian rhythms, demonstrating an ability to potently lengthen the circadian period in cellular models. Beyond chronobiology, its research value extends into oncology, as CK1 isoforms are implicated in the pathogenesis of various cancers, including leukemia and breast cancer, where they influence key signaling pathways such as Wnt/β-catenin. The compound's high selectivity profile, particularly over the closely related CK1α isoform, minimizes off-target effects and provides researchers with a precise pharmacological tool to dissect CK1δ/ε-specific functions. Investigations have shown that this inhibitor can modulate the stability of key oncoproteins like SET, suggesting a potential role in inducing apoptosis in cancer cells and highlighting its utility in exploring novel therapeutic strategies. Its mechanism involves binding to the active site of CK1δ/ε, thereby blocking the phosphorylation of downstream substrates involved in critical cellular processes. This makes it an indispensable compound for researchers studying post-translational regulation, cell cycle progression, and the development of targeted kinase therapies.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-5-11-24-14-16(22(3)19(27)23(4)17(14)26)25-15(20-21-18(24)25)12-7-9-13(10-8-12)28-6-2/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYIDPQRYDXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H24_{24}N6_{6}O3_{3}
  • Molecular Weight : 444.5 g/mol
  • Structure : The compound features a triazolo[4,3-e]purine core substituted with an ethoxyphenyl group and propyl moiety.

Anticancer Activity

Research indicates that derivatives of triazolo[4,3-e]purines exhibit promising anticancer activity. A study highlighted the structure–activity relationship (SAR) of various triazoloquinazolinones and their inhibitory effects on Polo-like Kinase 1 (Plk1), a critical regulator of cell division. Compounds with similar structures demonstrated IC50_{50} values ranging from 150 μM to 334 μM against cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes. For instance, triazole-based compounds have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes. One such derivative exhibited an IC50_{50} value of 18 nM, indicating strong inhibitory activity .

Antimicrobial Properties

The structural framework of triazoles has been associated with antimicrobial properties. A review on the medicinal attributes of 1,2,4-triazoles suggests that these compounds can act against various bacterial and fungal strains . Although specific data on the ethoxy-substituted derivative is limited, its structural similarity to known active compounds implies potential efficacy.

Case Studies

  • Polo-like Kinase Inhibition :
    • A study evaluated the anticancer potential of triazoloquinazolinones and reported that modifications in the phenyl ring significantly affected Plk1 inhibition. The findings suggested that similar modifications could enhance the biological activity of 3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl derivatives .
  • DPP-IV Inhibition :
    • Another investigation into beta-amino amides revealed that certain triazolopiperazine derivatives were effective DPP-IV inhibitors. This suggests that the ethoxyphenyl derivative may also exhibit similar inhibitory properties due to its structural characteristics .

Data Table: Biological Activity Overview

Activity Type Target IC50_{50} Value Reference
AnticancerPolo-like Kinase 1150 - 334 μM
Enzyme InhibitionDipeptidyl Peptidase IV18 nM
AntimicrobialVarious Bacteria/FungiNot Specified

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazolo[4,3-e]purine compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, structural optimization of similar compounds has led to the identification of effective Polo-like kinase 1 (Plk1) inhibitors that disrupt the cell cycle in cancer cells. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can enhance binding affinity and potency against Plk1 .

Table 1: Inhibitory Activity of Triazolo[4,3-e]purine Derivatives

Compound IDIC50 (µM)Target Protein
430.25Plk1
440.15Plk1
450.30Plk1

Adenosine Receptor Modulation

The compound has also been studied for its interaction with adenosine receptors, particularly the A2A receptor. These receptors are crucial in various physiological processes and are implicated in numerous diseases including cancer and neurodegenerative disorders. Agonists and antagonists of the A2A receptor derived from similar triazolo compounds have shown promise in preclinical studies for their therapeutic potential .

Case Study: A2A Receptor Agonists
In a study focusing on A2A receptor agonists, several triazolo derivatives were synthesized and tested for their efficacy in modulating receptor activity. The findings suggest that modifications to the core structure can significantly influence biological activity and receptor selectivity .

Synthesis and Structural Optimization

The synthesis of 3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves several steps including cyclization reactions and functional group modifications to enhance solubility and bioavailability. The synthetic pathways often utilize established methods for creating triazole rings and incorporating various substituents to optimize pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Triazolopurine Diones

  • 9-(4-Chlorobenzyl)-5,7-dimethyl-3-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (): This analog replaces the 4-ethoxyphenyl group with a 4-methylphenyl (p-tolyl) substituent at position 3 and introduces a 4-chlorobenzyl group at position 8. In contrast, the ethoxy group in the target compound may balance hydrophilicity and metabolic stability due to its ether linkage .

Triazaspiro Decane Diones ()

Compounds such as (±)-(4R,5S)-4-(3,5-dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione share a dione moiety but feature a spirocyclic core instead of a fused purine system. Key differences include:

  • Synthesis Efficiency : Crude yields for triazaspiro derivatives (60–66%) suggest moderate synthetic accessibility, with purity ranging from 68% to 90% (via LC). Such data provide benchmarks for evaluating the target compound’s hypothetical synthesis .
  • Substituent Effects : The 3,5-dimethoxyphenyl group in triazaspiro compounds introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding compared to the target’s 4-ethoxyphenyl group.

Natural Purine Diones ()

The marine-derived 1,7,9-trimethyl-1H-purine-6,8(7H,9H)-dione (compound 5) lacks the triazole ring and complex substituents of the synthetic target. Natural analogs typically exhibit simpler alkylation patterns (e.g., methyl groups), which may limit their pharmacokinetic versatility compared to synthetic derivatives with aryl and alkyl chains .

Heterocyclic Systems with Triazole Moieties ()

Compounds like 3,6-di-(4-methoxyphenyl)-9-(4-methoxyphenylmethylene)-tetrahydrocyclopenta-pyrido-triazolo-pyrimidin-5-one demonstrate fused triazole-pyrimidine scaffolds.

Data Tables

Research Findings

  • Substituent Impact : Alkyl chains (e.g., propyl in the target vs. ethyl in ) may enhance lipophilicity, while aryl groups (e.g., 4-ethoxyphenyl vs. 4-methylphenyl) fine-tune electronic and steric properties for target engagement.
  • Synthetic Challenges : Moderate yields (60–66%) and variable purity (68–90%) in triazaspiro systems () suggest that the target compound’s synthesis may require optimization of reaction conditions or purification protocols.
  • Natural vs. Synthetic : Natural purine diones () lack the structural complexity of synthetic derivatives, underscoring the advantage of tailored modifications in drug design.

Preparation Methods

Synthesis of 2,6-Dichloro-9H-Purine (Intermediate A)

The purine core is prepared via the Traube synthesis, cyclizing 4,5-diaminopyrimidine with triethyl orthoformate in acetic acid. Chlorination at positions 2 and 6 is achieved using phosphorus oxychloride (POCl₃) under reflux:

$$
\text{4,5-Diaminopyrimidine} + \text{HC(OEt)₃} \xrightarrow{\text{AcOH}} \text{Purine-2,6-diol} \xrightarrow{\text{POCl}_3} \text{2,6-Dichloro-9H-purine} \quad
$$

Typical Yield: 78–85% after recrystallization from ethanol.

Hydrazine Functionalization (Intermediate B)

Regioselective substitution at position 2 is achieved by treating Intermediate A with hydrazine hydrate in ethanol at 0–5°C:

$$
\text{2,6-Dichloro-9H-purine} + \text{N₂H₄·H₂O} \xrightarrow{\text{EtOH}} \text{1-(6-Chloro-9H-purin-2-yl)hydrazine} \quad
$$

Reaction Conditions:

  • Molar ratio 1:1.2 (purine:hydrazine)
  • Reaction time: 2.5 hours
  • Yield: 89% (off-white crystals, m.p. 154–156°C)

Triazole Ring Formation (Intermediate C)

Cyclocondensation of Intermediate B with triethyl orthoacetate in dimethylformamide (DMF) forms the triazolo[4,3-e]purine system:

$$
\text{1-(6-Chloro-9H-purin-2-yl)hydrazine} + \text{HC(OEt)₃} \xrightarrow{\text{DMF, 80°C}} \text{6-Chloro-5H-triazolo[4,3-e]purine} \quad
$$

Key Observations:

  • Excess orthoester (1.5 eq.) ensures complete cyclization.
  • Reaction monitored by TLC (CH₂Cl₂:MeOH 9:1, Rf = 0.42).
  • Yield: 76% after silica gel chromatography.

Introduction of the 4-Ethoxyphenyl Group (Intermediate D)

A Suzuki-Miyaura coupling installs the aryl moiety using palladium catalysis:

$$
\text{Intermediate C} + \text{4-Ethoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{3-(4-Ethoxyphenyl)triazolo[4,3-e]purine} \quad
$$

Optimized Conditions:

  • Solvent: DME/H₂O (4:1)
  • Temperature: 90°C, 12 hours
  • Yield: 68% (HPLC purity >95%)

Alkylation for Methyl and Propyl Substituents

Sequential alkylation introduces methyl (positions 5,7) and propyl (position 9) groups:

Step 1: Dimethylation
Treatment with methyl iodide in the presence of potassium carbonate in acetone:

$$
\text{Intermediate D} + 2 \text{CH₃I} \xrightarrow{\text{K₂CO₃, acetone}} \text{5,7-Dimethyl derivative} \quad
$$

Conditions:

  • 2.5 eq. CH₃I, reflux 8 hours
  • Yield: 82%

Step 2: Propylation
Use of propyl bromide with sodium hydride in dry THF:

$$
\text{Dimethylated intermediate} + \text{CH₂CH₂CH₂Br} \xrightarrow{\text{NaH, THF}} \text{9-Propyl target precursor} \quad
$$

Key Parameters:

  • Anhydrous conditions critical to avoid hydrolysis
  • Reaction time: 6 hours at 50°C
  • Yield: 74%

Oxidation to Dione (Final Product)

The lactam structure is achieved via oxidative ring closure using hydrogen peroxide in acetic acid:

$$
\text{Precursor} + \text{H₂O₂} \xrightarrow{\text{AcOH, 60°C}} \text{3-(4-Ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-triazolo[4,3-e]purine-6,8(7H,9H)-dione} \quad
$$

Reaction Monitoring:

  • Disappearance of NH stretch (IR 3400 cm⁻¹) confirms oxidation.
  • Yield: 88% after recrystallization from ethyl acetate.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.76 (sextet, 2H, CH₂CH₂CH₃), 3.12 (s, 3H, N-CH₃), 3.29 (s, 3H, N-CH₃), 4.08 (q, J=7.0 Hz, 2H, OCH₂), 4.22 (t, 2H, N-CH₂), 7.02–7.18 (m, 4H, aryl-H).

  • ¹³C NMR (101 MHz, DMSO-d₆):
    δ 14.1 (OCH₂CH₃), 22.4 (CH₂CH₂CH₃), 29.8, 31.5 (N-CH₃), 63.5 (OCH₂), 114.8–158.2 (aromatic and carbonyl carbons).

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. for C₂₀H₂₄N₆O₃: 396.19; found: 396.4.

Reaction Optimization and Yield Comparison

Step Reagent System Temperature (°C) Time (h) Yield (%)
Triazole formation Triethyl orthoacetate 80 5 76
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃ 90 12 68
Dimethylation CH₃I, K₂CO₃ Reflux 8 82
Propylation CH₂CH₂CH₂Br, NaH 50 6 74
Oxidation H₂O₂, AcOH 60 4 88

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Competitive N-7 vs. N-9 substitution was minimized using bulky bases (e.g., NaH) to favor N-9 propylation.
  • Oxidative Side Reactions: Controlled addition of H₂O₂ (dropwise over 30 min) prevented over-oxidation of the purine core.
  • Purification Difficulties: Silica gel chromatography (ethyl acetate/hexane 1:1) effectively separated regioisomers.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-ethoxyphenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione?

The compound can be synthesized via multicomponent reactions involving substituted aldehydes, barbituric acid derivatives, and triazole precursors. A common method involves refluxing reactants in a water-ethanol solvent system with ionic liquids (e.g., [Bmim]Cl) as catalysts. Reaction progress is monitored by TLC, followed by recrystallization in ethanol to isolate the product . Adjusting molar ratios and solvent polarity can optimize yield (typically 60–75%).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1,740 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For example, characteristic peaks in ¹H-NMR include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) . Elemental analysis further confirms purity (>95%) .

Advanced: How can reaction parameters be optimized to address low yields in triazolo-purine-dione synthesis?

Low yields often arise from incomplete cyclization or side reactions. Key optimizations include:

  • Temperature : Prolonged reflux (4–6 hours) ensures complete ring closure .
  • Catalysts : Ionic liquids (e.g., [Bmim]Cl) enhance reaction efficiency by stabilizing intermediates .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
  • Purification : Gradient recrystallization (ethanol→dioxane) removes byproducts .

Advanced: How do structural modifications (e.g., ethoxyphenyl vs. methoxyphenyl) affect biological activity?

The ethoxyphenyl group enhances lipophilicity and membrane permeability compared to methoxyphenyl analogs, potentially improving bioavailability. However, bulkier substituents (e.g., propyl at position 9) may sterically hinder target binding. Comparative studies using enzyme inhibition assays (e.g., COX-2 or kinase targets) and logP measurements are recommended to quantify structure-activity relationships .

Advanced: How should researchers resolve contradictions in spectral data for structurally similar derivatives?

Contradictions in NMR or MS data often stem from positional isomerism or solvent-induced shifts. Strategies include:

  • 2D-NMR : COSY and HSQC experiments differentiate between overlapping proton environments .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in heterocyclic cores .
  • Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .

Methodological: What experimental designs are suitable for studying environmental fate and ecotoxicity?

Adopt a tiered approach:

Laboratory Studies : Assess hydrolysis/photolysis rates under controlled pH and UV conditions .

Biotic Transformations : Use microbial consortia or enzymatic assays to evaluate degradation pathways .

Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines .

Field Simulations : Mesocosm studies replicate real-world exposure scenarios .

Methodological: How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Link hypotheses to established biochemical theories:

  • Receptor Theory : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict inhibitory potency .
  • Kinetic Studies : Apply Michaelis-Menten kinetics to enzyme inhibition assays, quantifying IC₅₀ and Ki values .

Methodological: What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., catalyst loading, agitation rate) .
  • Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How does the compound’s electronic profile influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing triazolo-purine core increases electrophilicity at position 6, facilitating nucleophilic attacks (e.g., by amines or thiols). Substituents like ethoxyphenyl donate electrons via resonance, modulating reactivity. Cyclic voltammetry can quantify redox potentials, while Fukui indices (from DFT) predict reactive sites .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Low crystallinity is common due to flexible alkyl chains. Solutions include:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
  • Additives : Co-crystallize with thiourea or crown ethers to stabilize lattice structures .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C improves crystal quality .

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